Butyl 2,2-difluorobutanoate

Vue d'ensemble

Description

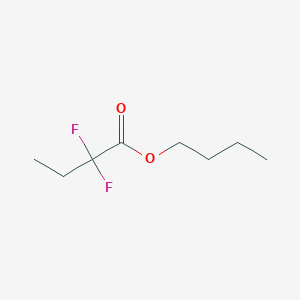

Butyl 2,2-difluorobutanoate is a useful research compound. Its molecular formula is C8H14F2O2 and its molecular weight is 180.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific chemical structure. Some esters might be readily absorbed through the skin, while others might require ingestion or inhalation. Once in the body, esters can be distributed to various tissues and are often metabolized by esterases, a type of enzyme that can break down esters into their constituent alcohol and carboxylic acid .

Activité Biologique

Butyl 2,2-difluorobutanoate is a fluorinated ester with notable biological properties that have garnered interest in medicinal chemistry and drug design. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : CHFO

- Molar Mass : 180.19 g/mol

- CAS Number : 1000339-45-6

- Storage Conditions : 2-8°C

- Irritant Classification : Yes

Fluorinated compounds like this compound exhibit unique reactivity due to the presence of fluorine atoms. These atoms enhance the compound's stability and alter its interactions with biological targets. The high electronegativity of fluorine can affect the compound's lipophilicity, pKa values, and hydrogen bonding capabilities, making it a valuable candidate in drug development .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes. For instance, structure–activity relationship (SAR) studies have shown that modifications to the ester moiety can significantly impact inhibitory potency against monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. Compounds with similar structures have demonstrated IC values in the nanomolar range, suggesting that this compound could possess comparable activity .

Cytokine Modulation

In vitro studies have also indicated that this compound can modulate cytokine secretion from immune cells. For example, fluorinated analogs have been shown to stimulate the secretion of TH1 and TH2 cytokines in human NKT cells when presented with CD1d/α-galactosylceramide complexes . This modulation suggests potential applications in immunotherapy or as anti-inflammatory agents.

Data Table: Biological Activity Overview

Case Studies

- Inhibition of MAGL : A study evaluated various esters for their inhibitory effects on MAGL. This compound was part of a series where structural modifications led to significant changes in potency. The findings suggest that this compound could be optimized for therapeutic use targeting endocannabinoid pathways .

- Immunological Response : Another investigation focused on the interaction of fluorinated compounds with immune cells. This compound demonstrated the ability to activate iNKT cells effectively, leading to increased production of cytokines such as IFN-γ and IL-13. This response indicates its potential role in enhancing immune responses against tumors or infections .

Propriétés

IUPAC Name |

butyl 2,2-difluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-3-5-6-12-7(11)8(9,10)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFILWBUFIKBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717176 | |

| Record name | Butyl 2,2-difluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-45-6 | |

| Record name | Butyl 2,2-difluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.